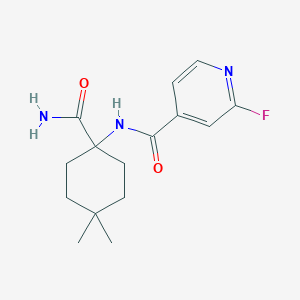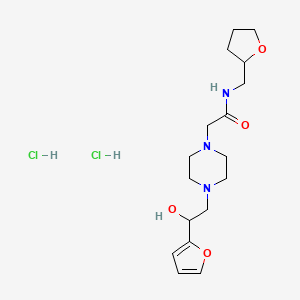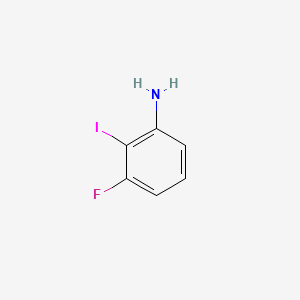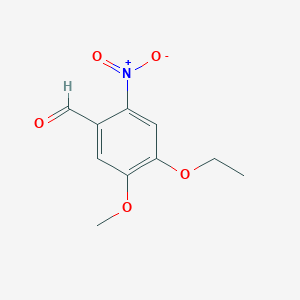![molecular formula C13H18BrNO4S B2829046 3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid CAS No. 2137845-67-9](/img/structure/B2829046.png)
3-(5-Bromothiophen-2-yl)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amino acid derivative, containing a bromothiophene group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid group. The Boc group is a common protecting group used in peptide synthesis, which can be removed under acidic conditions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable bromothiophene derivative with a Boc-protected amino acid. The exact method would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromothiophene ring, the Boc-protected amino group, and the carboxylic acid group. These functional groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by its functional groups. The bromine atom on the thiophene ring could potentially undergo substitution reactions. The Boc group could be removed under acidic conditions to reveal the free amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in water, while the bromothiophene group could increase its lipophilicity .Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
One application involves the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs). This process utilizes the bromination of cyclic acetals derived from α-amino and β-hydroxy acids, facilitating the synthesis of chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid without observable racemization, showcasing its utility in creating building blocks for further synthetic applications (Zimmermann & Seebach, 1987).
Functionalized Polymers
Another significant application is in the preparation of functionalized polyterthiophenes, which are important in the field of conductive polymers. The synthesis involves the treatment of bromothiophene derivatives, leading to polymers with enhanced electrochromic properties and increased conductivity in oxidized states, indicating potential uses in electronic and optoelectronic devices (Lee, Shim, & Shin, 2002).
Organic Sensitizers for Solar Cell Applications
The compound also finds application in the molecular engineering of organic sensitizers for solar cell applications. Novel organic sensitizers comprising donor, electron-conducting, and anchoring groups have been synthesized, demonstrating high incident photon to current conversion efficiency when anchored onto TiO2 films. This advancement highlights the compound's role in improving photovoltaic performance, marking a significant contribution to renewable energy technologies (Kim et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4S/c1-13(2,3)19-12(18)15-7-8(6-11(16)17)9-4-5-10(14)20-9/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYKDYYTMHAZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)
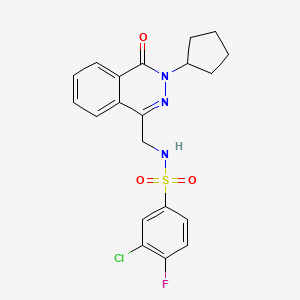
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)
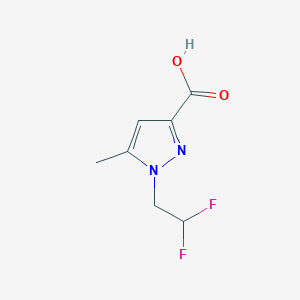
![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)
![8-[4-(2-Ethoxyethoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2828971.png)
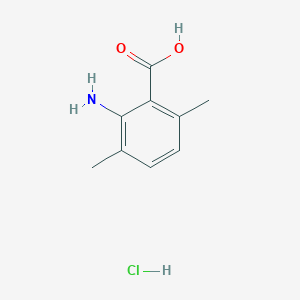
![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2828975.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2828977.png)
